N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine
Description
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2R)-2-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H21NO5/c1-9(2)6-13(17(21)22)18-8-12-14(19)5-4-11-10(3)7-15(20)23-16(11)12/h4-5,7,9,13,18-19H,6,8H2,1-3H3,(H,21,22)/t13-/m1/s1 |
InChI Key |
YPJLUCAXHFPZJD-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN[C@H](CC(C)C)C(=O)O)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(CC(C)C)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 8-Hydroxymethyl-7-Hydroxy-4-Methylcoumarin
The foundational step involves introducing a hydroxymethyl group at position 8 of 7-hydroxy-4-methylcoumarin. This is achieved via Vilsmeier-Haack formylation :
-
Protection of 7-hydroxy group : The 7-hydroxy group is shielded using a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.
-
Formylation : Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) selectively installs a formyl group at position 8, yielding 8-formyl-7-(TBS-oxy)-4-methylcoumarin.
-
Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl moiety, producing 8-hydroxymethyl-7-(TBS-oxy)-4-methylcoumarin.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | TBSCl, imidazole, DMF | 92 |
| Formylation | POCl₃, DMF, 0°C → rt | 78 |
| Reduction | NaBH₄, MeOH, 0°C | 85 |
Bromination of the Hydroxymethyl Group
The hydroxymethyl intermediate is converted to a bromomethyl derivative to enable nucleophilic substitution:
-
Bromination : Phosphorus tribromide (PBr₃) in dichloromethane replaces the hydroxyl group with bromine, yielding 8-bromomethyl-7-(TBS-oxy)-4-methylcoumarin.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the TBS ether, restoring the 7-hydroxy group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | PBr₃, CH₂Cl₂, 0°C | 88 |
| Deprotection | TBAF, THF, rt | 94 |
Conjugation with D-Leucine
Nucleophilic Substitution
The bromomethylcoumarin undergoes alkylation with D-leucine’s primary amine:
-
Amino group activation : D-leucine’s carboxyl group is protected as a methyl ester using thionyl chloride (SOCl₂) in methanol.
-
Coupling : 8-bromomethyl-7-hydroxy-4-methylcoumarin reacts with N-protected D-leucine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
-
Deprotection : The methyl ester is hydrolyzed with lithium hydroxide (LiOH) to yield the final product.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | SOCl₂, MeOH, 0°C → rt | 95 |
| Coupling | K₂CO₃, DMF, 60°C, 12h | 76 |
| Deprotection | LiOH, THF/H₂O, rt | 89 |
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism , where the leucine amine attacks the electrophilic bromomethyl carbon, displacing bromide. Steric hindrance from the coumarin’s 4-methyl group slightly reduces reaction efficiency, necessitating elevated temperatures.
Reductive Amination
An alternative route employs reductive amination to forge the C–N bond:
-
Aldehyde formation : The 8-hydroxymethylcoumarin is oxidized to 8-carboxy-7-hydroxy-4-methylcoumarin using pyridinium chlorochromate (PCC).
-
Condensation : The aldehyde reacts with D-leucine in the presence of sodium cyanoborohydride (NaBH₃CN), forming the imine intermediate, which is reduced in situ.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | PCC, CH₂Cl₂, rt | 68 |
| Reductive amination | NaBH₃CN, MeOH, rt | 62 |
Limitations : Lower yields compared to nucleophilic substitution due to competing side reactions, such as over-reduction of the aldehyde.
Mitsunobu Reaction-Based Coupling
Direct Hydroxymethyl-Amine Conjugation
The Mitsunobu reaction enables direct coupling between the coumarin’s hydroxymethyl group and D-leucine’s amine:
-
Reaction setup : 8-hydroxymethyl-7-hydroxy-4-methylcoumarin, D-leucine, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).
-
Inversion of configuration : The reaction proceeds with retention of configuration at the leucine’s chiral center due to the Mitsunobu mechanism.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 71% |
| Reaction time | 24h |
| Temperature | rt |
Advantages : Avoids pre-functionalization steps (e.g., bromination), but requires stoichiometric phosphine and azodicarboxylate.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 76 | 98 | High scalability | Requires bromination step |
| Reductive Amination | 62 | 95 | Single-step coupling | Low yield due to side reactions |
| Mitsunobu Reaction | 71 | 97 | No pre-functionalization | Costly reagents |
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 6.82 (s, 1H, coumarin H-5)
-
δ 4.12 (m, 1H, leucine α-CH)
-
δ 3.98 (s, 2H, CH₂NH)
-
δ 2.34 (s, 3H, 4-CH₃)
13C NMR (100 MHz, DMSO-d6) :
-
δ 164.2 (C-2, carbonyl)
-
δ 152.1 (C-7, oxygenated)
-
δ 53.8 (leucine α-C)
-
δ 24.1 (4-CH₃)
HRMS (ESI+) : m/z calculated for C₁₇H₂₁NO₅ [M+H]⁺: 319.1420; found: 319.1418 .
Chemical Reactions Analysis
AF40431 undergoes various chemical reactions, including:
Oxidation: AF40431 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: AF40431 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AF40431 has several scientific research applications, including:
Chemistry: AF40431 is used as a ligand in studies involving sortilin and its interactions with other molecules.
Medicine: AF40431 is being investigated for its potential therapeutic applications in neurological diseases.
Industry: The compound is used in the development of new drugs targeting sortilin and related pathways.
Mechanism of Action
AF40431 exerts its effects by binding to the neurotensin-binding site of sortilin . The leucine moiety of AF40431 mimics the binding mode of the C-terminal leucine of neurotensin, while the 4-methylumbelliferone moiety forms π-stacking with a phenylalanine . This binding inhibits the interaction of sortilin with its natural ligands, thereby modulating the signaling pathways involved in neuronal viability and other physiological processes .
Comparison with Similar Compounds
Molecular Properties :
- Formula: C₁₇H₂₁NO₅ (inferred from L-leucine analog in ).
- Key Features: 7-Hydroxy-4-methylcoumarin core with a methylene-linked D-leucine. Branched hydrophobic side chain (isobutyl group from leucine). Potential for hydrogen bonding via the carboxylic acid and hydroxyl groups.
Comparison with Structurally Similar Compounds
Amino Acid-Conjugated Coumarin Derivatives
N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-alanine
N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-L-leucine
- Formula: C₁₇H₂₁NO₅ .
- Stereochemical Impact : L-leucine’s configuration may alter binding to chiral biological targets (e.g., enzymes or receptors) compared to the D-form.
Table 1: Physicochemical Comparison of Amino Acid-Conjugated Coumarins
Schiff Base and Sulfonic Acid Derivatives
N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene]-4-aminobenzenesulfonic Acid Sodium Salt
- Key Features :
- Comparison: Unlike the D-leucine conjugate, this derivative lacks an amino acid moiety but incorporates a sulfonate group, which may improve pharmacokinetic properties like solubility and protein binding .
7-Hydroxy-8-[(4-methoxyphenylimino)methyl]-4-methyl-2H-chromen-2-one
- Key Features :
Protein Binding and Stability
Coumarin derivatives with enamide or enoate substituents (e.g., (2E)-2-cyano-N-(2-hydroxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enamide) exhibit strong binding to human serum albumin (HSA), critical for drug stability and delivery .
Biological Activity
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with D-leucine derivatives. The reaction conditions can vary, but common methods include the use of coupling agents like HATU or EDC in organic solvents. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
2.1 Antimicrobial Activity
Several studies have reported on the antimicrobial properties of coumarin derivatives, including this compound.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-[(7-hydroxy-4-methyl-2-oxo... | 15 | E. coli |
| N-(7-hydroxycoumarin) | 20 | Staphylococcus aureus |
| D-Leucine | >100 | - |
The compound exhibited significant antimicrobial activity against various strains, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics, indicating its potential as a therapeutic agent.
2.2 Anticancer Activity
Coumarins are known for their anticancer properties, and derivatives like N-[(7-hydroxy-4-methyl-2-oxo... have shown promise in inhibiting cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects of this compound on cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
- MCF-7: IC50 = 10 µM
- HeLa: IC50 = 12 µM
- A549: IC50 = 15 µM
These results suggest that N-[(7-hydroxy-4-methyl... may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of signaling pathways such as MAPK and PI3K/Akt.
3. Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives can often be correlated with their structural features. The presence of hydroxyl groups and the methyl substituent on the coumarin ring has been shown to enhance both antimicrobial and anticancer activities.
Table 2: Structure Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl group at C7 | Increases solubility |
| Methyl group at C4 | Enhances bioactivity |
| D-Leucine moiety | Improves cellular uptake |
4. Conclusion
N-[(7-hydroxy-4-methyl-2-oxo... has demonstrated significant biological activity, particularly in antimicrobial and anticancer domains. Its synthesis is straightforward, and ongoing research into its SAR may lead to more effective derivatives for clinical applications. Further studies are warranted to explore its mechanisms of action and potential therapeutic uses.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]-D-leucine, and how can yield and purity be optimized?
- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the coumarin core followed by conjugation with D-leucine. Key steps include:
- Alkylation of 7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl methanol with a protected D-leucine derivative.
- Deprotection under controlled acidic or basic conditions to yield the final compound .
Q. How can the stereochemical integrity of the D-leucine moiety be validated during synthesis?
- Methodology : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Comparative analysis with L-leucine analogs (e.g., in ) via X-ray crystallography or circular dichroism (CD) spectroscopy can resolve stereochemical discrepancies .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Techniques :
- X-ray crystallography : SHELXL ( ) or WinGX ( ) for refining crystal structures.
- NMR : - and -NMR to confirm substituent positions and hydrogen bonding (e.g., OH and carbonyl groups) .
- IR : Peaks at ~1600–1750 cm confirm carbonyl stretching (C=O) in the coumarin and leucine moieties .
Advanced Research Questions
Q. How does this compound interact with human serum albumin (HSA), and what are the implications for drug delivery?
- Methodology : Fluorescence quenching assays and molecular docking simulations reveal binding affinity and thermodynamic parameters (e.g., ΔG, ΔH). Studies show hydrophobic interactions dominate, with a binding constant () of ~10 M, suggesting moderate protein affinity .
- Implications : Enhanced bioavailability due to HSA binding, but competitive displacement by endogenous ligands (e.g., fatty acids) may require formulation adjustments .
Q. How do structural modifications (e.g., substitution on the coumarin ring) alter biological activity?
- Structure-Activity Relationship (SAR) :
- Hydroxy group at C7 : Critical for antioxidant activity via radical scavenging.
- Methyl at C4 : Enhances lipophilicity, improving membrane permeability.
- D-leucine vs. L-leucine : D-configuration reduces metabolic degradation in vivo ( vs. 21) .
Q. What computational tools are suitable for modeling the compound’s interaction with bacterial targets like DNA gyrase?
- Methodology :
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to assess binding stability.
- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding poses.
- Validation : Cross-reference with experimental data (e.g., MIC values from ) to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
